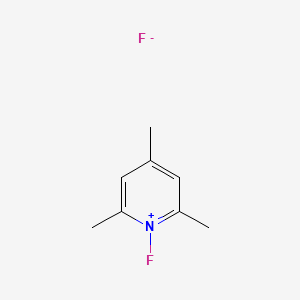
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride is a chemical compound known for its role as an electrophilic fluorinating agent. It is widely used in organic synthesis, particularly in the fluorination of various substrates. The compound is characterized by its pyridinium core substituted with three methyl groups and a fluorine atom, making it a potent source of electrophilic fluorine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride primarily undergoes electrophilic fluorination reactions. It can react with a variety of nucleophilic substrates, including aromatic compounds, alkenes, and heterocycles .
Common Reagents and Conditions: The compound is often used in conjunction with palladium catalysts for selective fluorination reactions. For example, palladium-catalyzed C-H activation and oxidative fluorination are common methods . Other reagents that may be used include N-fluorobenzenesulfonimide and other electrophilic fluorinating agents.
Major Products Formed: The major products formed from reactions involving this compound are typically fluorinated organic compounds. These products can include fluoroazulenes, fluorinated aromatics, and other fluorinated heterocycles .
Scientific Research Applications
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms . In biology and medicine, fluorinated compounds are often used as imaging agents or in drug development. The compound’s ability to introduce fluorine into organic molecules makes it a valuable tool in these fields .
Mechanism of Action
The mechanism by which 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride exerts its effects involves the transfer of the fluorine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the fluorine atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally, the fluorine atom is introduced into the organic molecule, enhancing its chemical properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride include other electrophilic fluorinating agents such as N-fluorobenzenesulfonimide, 1-fluoropyridinium triflate, and 2,6-dichloro-1-fluoropyridinium tetrafluoroborate .
Uniqueness: What sets this compound apart is its high reactivity and selectivity in fluorination reactions. The presence of three methyl groups on the pyridinium ring enhances its stability and reactivity, making it a preferred choice for many synthetic applications .
Properties
CAS No. |
112290-10-5 |
|---|---|
Molecular Formula |
C8H11F2N |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;fluoride |
InChI |
InChI=1S/C8H11FN.FH/c1-6-4-7(2)10(9)8(3)5-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChI Key |
JFUKDQISVXMNRI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)F)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)


![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)




![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)


![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)

